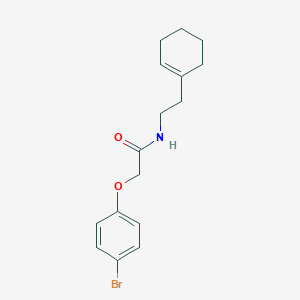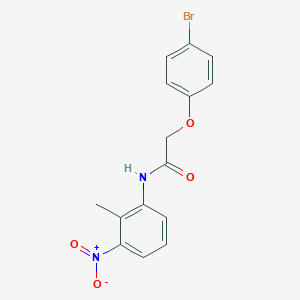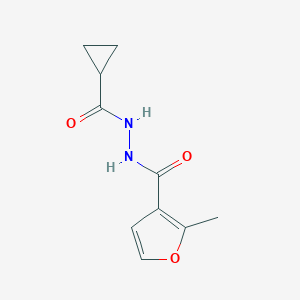![molecular formula C26H23BrN2O5S B322153 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with the molecular formula C26H23BrN2O5S and a molecular weight of 555.44 g/mol This compound is known for its unique structural features, which include a brominated naphthalene ring and an ethoxyaniline sulfonyl group
Méthodes De Préparation
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromo-2-naphthol. This intermediate is then reacted with 4-ethoxyaniline and sulfonyl chloride to introduce the sulfonyl group. The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible functional groups.
Applications De Recherche Scientifique
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The brominated naphthalene ring and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide: Differing by the substitution of the ethoxyaniline group with a mesitylamino group.
2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide: Featuring a fluoroaniline group instead of the ethoxyaniline group.
Propriétés
Formule moléculaire |
C26H23BrN2O5S |
|---|---|
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H23BrN2O5S/c1-2-33-21-12-8-20(9-13-21)29-35(31,32)22-14-10-19(11-15-22)28-25(30)17-34-24-16-7-18-5-3-4-6-23(18)26(24)27/h3-16,29H,2,17H2,1H3,(H,28,30) |
Clé InChI |
IQSWHWIDYQNQEN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322073.png)

![2-(4-bromophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B322077.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322084.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322093.png)

![4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B322106.png)
